1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)-
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Overview
Description
1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- is a complex organic compound characterized by its aromatic naphthalene ring and a carboxamide group. This compound is notable for its unique structural features, including multiple bonds, aromatic rings, and secondary amide and amine groups .
Preparation Methods
The synthesis of 1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- typically involves the reaction of 1-naphthalenecarboxylic acid with 2-(isopropylamino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the carboxamide group to an amine group, using reagents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like bromine (Br2) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s amide and amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The aromatic naphthalene ring can also participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- can be compared with similar compounds such as:
1-Naphthalenecarboxamide, N-(2-(methylamino)ethyl)-: This compound has a similar structure but with a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.
1-Naphthalenecarboxamide, N-(2-(ethylamino)ethyl)-: The presence of an ethyl group instead of an isopropyl group affects the compound’s reactivity and interactions.
1-Naphthalenecarboxamide, N-(2-(tert-butylamino)ethyl)-: The tert-butyl group introduces significant steric hindrance, impacting the compound’s behavior in chemical and biological systems.
These comparisons highlight the uniqueness of 1-Naphthalenecarboxamide, N-(2-(isopropylamino)ethyl)- in terms of its structural features and resulting properties.
Properties
CAS No. |
50341-63-4 |
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Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
N-[2-(propan-2-ylamino)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C16H20N2O/c1-12(2)17-10-11-18-16(19)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12,17H,10-11H2,1-2H3,(H,18,19) |
InChI Key |
DNHMOKOBAOCWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCNC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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